3-Hydroxy-4-phenylpentanenitrile
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Overview
Description
3-Hydroxy-4-phenylpentanenitrile is an organic compound with the molecular formula C11H13NO. It is a hydroxynitrile, characterized by the presence of both a hydroxyl (-OH) group and a nitrile (-CN) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-phenylpentanenitrile can be synthesized through several methods. One common approach involves the cross-coupling of allylic alcohols and nitriles using a manganese catalyst. The reaction typically takes place in the presence of potassium carbonate (K2CO3) in toluene at 110°C for about 4 hours . The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-phenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylpentanenitrile.
Reduction: Formation of 3-hydroxy-4-phenylpentylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-4-phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-phenylpentanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These functional groups make the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pyranones: These compounds have similar hydroxyl and carbonyl functionalities but differ in their ring structure.
3-Hydroxy-4-methoxybenzaldehyde: Similar in having a hydroxyl group but differs in the presence of an aldehyde group instead of a nitrile group.
3-Hydroxy-4-phenylbutan-2-one: Similar in having a hydroxyl group and a phenyl group but differs in the presence of a ketone group instead of a nitrile group.
Uniqueness
3-Hydroxy-4-phenylpentanenitrile is unique due to its combination of a hydroxyl group and a nitrile group on a pentane backbone, which provides distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-hydroxy-4-phenylpentanenitrile |
InChI |
InChI=1S/C11H13NO/c1-9(11(13)7-8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7H2,1H3 |
InChI Key |
KCNROOMSGXVFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC#N)O |
Origin of Product |
United States |
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